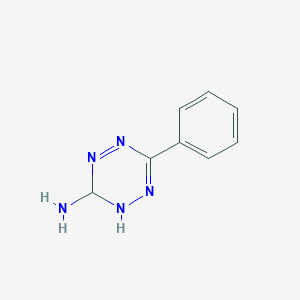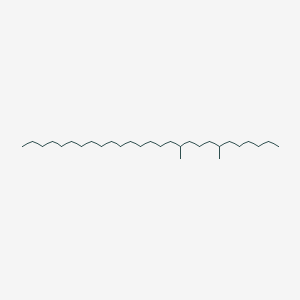
7,11-Dimethylheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,11-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of cuticular hydrocarbon commonly found in insects and plays a significant role in chemical communication and recognition among species . The compound is characterized by its long carbon chain with methyl groups attached at the 7th and 11th positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethylheptacosane typically involves the alkylation of heptacosane with methyl groups at specific positions. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification processes. Alternatively, large-scale synthesis can be performed using petrochemical feedstocks and advanced catalytic processes to ensure high yield and purity .
化学反応の分析
Types of Reactions: 7,11-Dimethylheptacosane primarily undergoes reactions typical of hydrocarbons, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 7,11-dimethylheptacosanol or 7,11-dimethylheptacosanone.
Reduction: Regeneration of the original hydrocarbon.
Substitution: Formation of 7,11-dimethylheptacosyl chloride or bromide.
科学的研究の応用
7,11-Dimethylheptacosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon behavior and reactions.
Biology: Plays a crucial role in insect communication, particularly in nestmate recognition and mating behaviors.
作用機序
The mechanism of action of 7,11-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it interacts with specific receptors on the cuticle, facilitating recognition and communication. The molecular targets include olfactory receptors and other sensory proteins that detect the hydrocarbon’s presence and trigger behavioral responses .
類似化合物との比較
Heptacosane (C27H56): A straight-chain hydrocarbon without methyl substitutions.
9,13-Dimethylpentacosane (C27H56): Another methyl-branched hydrocarbon with methyl groups at different positions.
11,15-Dimethylheptacosane (C29H60): Similar structure with methyl groups at the 11th and 15th positions.
Uniqueness: 7,11-Dimethylheptacosane is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This pattern is crucial for its role in insect communication, making it a valuable compound for studying chemical ecology and developing bio-inspired technologies .
特性
CAS番号 |
79864-51-0 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC名 |
7,11-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-22-25-29(4)27-23-26-28(3)24-21-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChIキー |
GKFDFPQEEBHPAD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


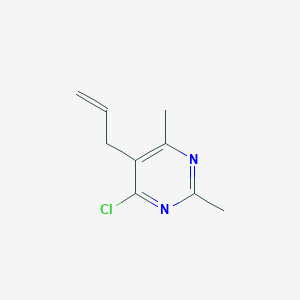

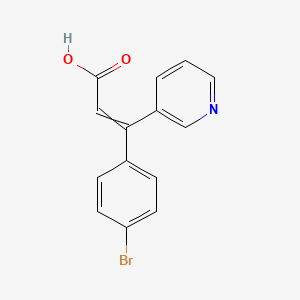
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
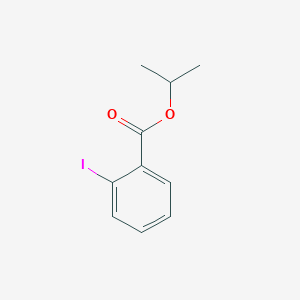
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
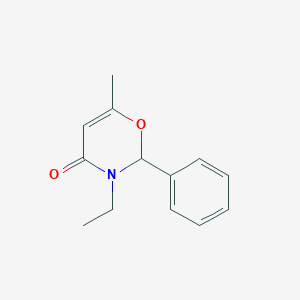
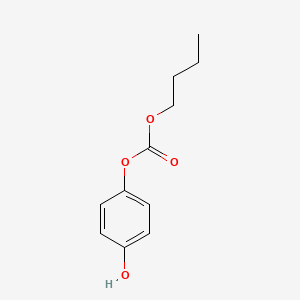
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
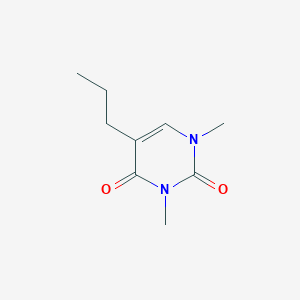
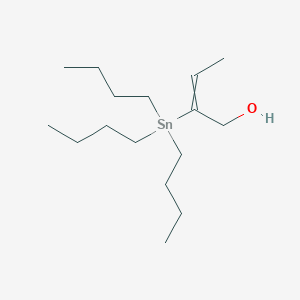
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
